molecular formula C20H26N2O2 B12514810 Aritmina CAS No. 860214-04-6

Aritmina

Cat. No.: B12514810
CAS No.: 860214-04-6
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Aritmina undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Comparison with Similar Compounds

Aritmina can be compared with other antiarrhythmic drugs such as:

    Lidocaine: Used for treating ventricular arrhythmias.

    Amiodarone: Effective for both ventricular and atrial arrhythmias.

    Quinidine: Used for treating various types of arrhythmias.

This compound is unique in its specific interaction with cardiac myocytes and its effectiveness in treating certain types of arrhythmias .

Biological Activity

Aritmina, also known as Ajmaline, is a monoterpenoid indole alkaloid primarily derived from the Apocynaceae family of plants. It is recognized for its significant role as a class Ia antiarrhythmic agent , particularly in the diagnosis and management of cardiac arrhythmias, including Brugada syndrome. This article delves into its biological activity, mechanisms of action, and therapeutic implications supported by diverse research findings.

This compound's chemical structure is characterized by a complex arrangement involving an indole moiety derived from tryptophan and a terpenoid component from secologanin. The synthesis pathway includes several enzymatic reactions, notably involving tryptophan decarboxylase and strictosidine synthase, leading to the formation of various alkaloids including ajmaline itself .

The primary mechanism through which this compound exerts its biological effects is by blocking sodium ion channels in cardiac myocytes. This action results in:

  • Prolongation of the cardiac action potential : this compound slows down depolarization and repolarization phases, leading to an increased refractory period.
  • Inhibition of hERG potassium channels : This further contributes to the prolongation of the QT interval on the electrocardiogram (ECG), which is critical in diagnosing arrhythmias .

Antiarrhythmic Effects

This compound is predominantly used in clinical settings to manage arrhythmias. Its application is particularly noted in:

  • Brugada syndrome : A genetic condition characterized by abnormal ECG patterns and increased risk of sudden cardiac death. This compound can induce characteristic ECG changes that assist in diagnosis .
  • Ventricular tachycardia : It has been employed to restore normal rhythm in patients experiencing tachyarrhythmias.

Case Studies

Several clinical studies have documented the efficacy of this compound:

  • Study on Brugada Syndrome : In a cohort of patients with suspected Brugada syndrome, intravenous administration of this compound resulted in a significant elevation of the ST segment in ECG readings, confirming the diagnosis .
  • Ventricular Fibrillation Management : In emergency settings, this compound has been shown to stabilize heart rhythms effectively, reducing mortality rates associated with acute ventricular fibrillation episodes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Study FocusFindingsReference
Cardiac Action Potential ProlongationDemonstrated significant prolongation of action potentials in isolated myocytes
hERG Channel InteractionConfirmed that this compound inhibits hERG channels, leading to delayed repolarization
Long-term EfficacyEvaluated over a 5-year period showing sustained effectiveness in managing arrhythmias

Properties

IUPAC Name

13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRUOGAGYHKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859864
Record name Ajmalan-17,21-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4360-12-7, 860214-04-6, 6989-79-3
Record name ajmaline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ajmalan-17,21-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoajmaline
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